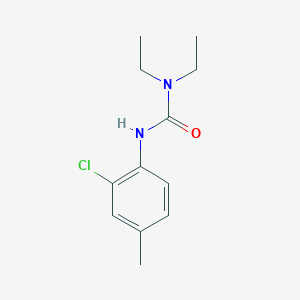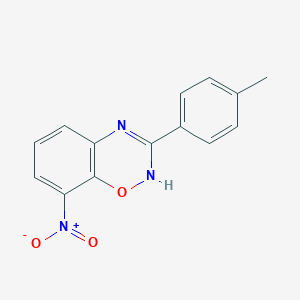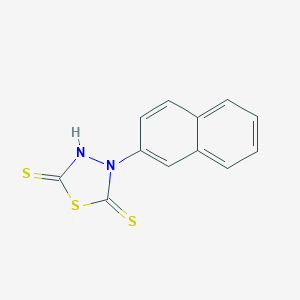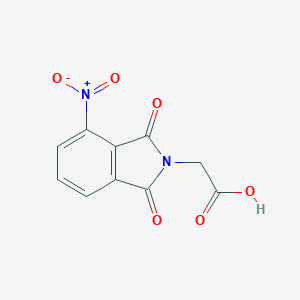
3-Ethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylundecane is an organic compound with the chemical formula C12H26. It is a branched alkane with an ethyl group attached to the third carbon atom of the carbon chain. 3-Ethylundecane has been widely studied for its potential use in various scientific research applications, including as a model compound for studying the mechanism of action of other organic compounds.
Mechanism Of Action
The mechanism of action of 3-ethylundecane is not well understood, but it is believed to interact with other organic compounds through van der Waals forces and other weak non-covalent interactions. It has been shown to have a low toxicity profile and is not believed to have any significant pharmacological effects.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-ethylundecane. It is not believed to have any significant effects on human health or the environment.
Advantages And Limitations For Lab Experiments
One advantage of using 3-ethylundecane in lab experiments is its low toxicity profile, which makes it a safe and convenient model compound for studying the properties of other organic compounds. However, its relatively low boiling point and high volatility may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 3-ethylundecane. One area of interest is the development of new synthetic methods for producing the compound in higher yields and greater purity. Another area of interest is the use of 3-ethylundecane as a model compound for studying the properties of oil-water interfaces under different conditions. Additionally, further research could be conducted to investigate the potential use of 3-ethylundecane as a reference compound for analyzing complex mixtures of hydrocarbons.
Synthesis Methods
The synthesis of 3-ethylundecane can be accomplished through a variety of methods, including the catalytic hydrogenation of undecene or the reaction of 1-bromoundecane with ethylmagnesium bromide. The purity of the compound can be improved through distillation or chromatography.
Scientific Research Applications
3-Ethylundecane has been used as a model compound for studying the mechanism of action of other organic compounds. For example, it has been used to investigate the effects of various surfactants on the properties of oil-water interfaces. It has also been used as a reference compound for the development of analytical methods for analyzing complex mixtures of hydrocarbons.
properties
CAS RN |
17312-58-2 |
|---|---|
Product Name |
3-Ethylundecane |
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
3-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-8-9-10-11-12-13(5-2)6-3/h13H,4-12H2,1-3H3 |
InChI Key |
NJDOLAPZCLPAHZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC)CC |
Canonical SMILES |
CCCCCCCCC(CC)CC |
synonyms |
3-Ethylundecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



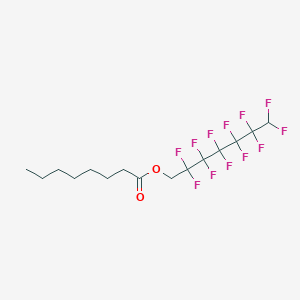
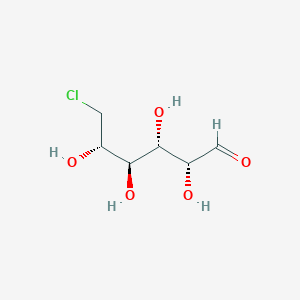
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
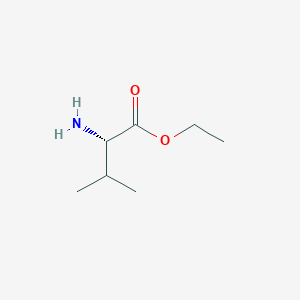
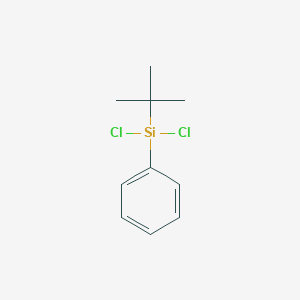
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
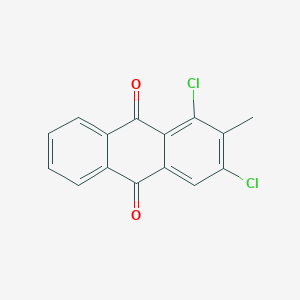
![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)

